2-Amino-4-hydroxy-3-methylpentanoic acid, also known as (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid, is a chiral amino acid that belongs to the class of isoleucine derivatives. It is notable for its role in various biochemical processes and its applications in scientific research and industry. The compound's unique stereochemistry contributes to its distinct biological activities, making it a subject of interest in both organic chemistry and biochemistry.
This compound can be derived from natural sources or synthesized through various chemical methods. It is structurally related to isoleucine, an essential amino acid found in proteins. The synthesis often involves chiral starting materials to ensure the correct stereochemical configuration.
2-Amino-4-hydroxy-3-methylpentanoic acid is classified as an organic compound with the following characteristics:
The synthesis of 2-amino-4-hydroxy-3-methylpentanoic acid typically involves asymmetric synthesis techniques. This can include:
Common synthetic routes include:
The molecular formula for 2-amino-4-hydroxy-3-methylpentanoic acid is C₆H₁₃NO₃. The structure features:
Key structural data includes:
2-Amino-4-hydroxy-3-methylpentanoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with enzymes and receptors within biological systems. It acts as a substrate for specific enzymes, participating in metabolic pathways that are crucial for cellular function. Notably, it interacts with amino acid transporters and metabolic enzymes, influencing various biochemical reactions .
Relevant data includes:
2-Amino-4-hydroxy-3-methylpentanoic acid has several significant applications:
The biosynthesis of 2-amino-4-hydroxy-3-methylpentanoic acid involves enzymatic isomerization as a critical step, primarily catalyzed by leucine 2,3-aminomutase. This enzyme facilitates the intramolecular migration of the amino group from the C2 to the C3 position of the leucine backbone, generating the β-amino acid scaffold essential for further modifications. The reaction requires adenosylcobalamin (vitamin B12 cofactor) as a coenzyme, which generates a radical intermediate for carbon skeleton rearrangement [2] [5]. The catalytic mechanism proceeds via a pyridoxal 5′-phosphate (PLP)-stabilized aziridinyldiene radical, enabling precise C–C bond cleavage and reformation [5].
Subsequent hydroxylation at the C4 position is mediated by a ferrous iron-dependent α-ketoglutarate dioxygenase, which incorporates a single oxygen atom from molecular oxygen into the substrate. The stereospecificity of this hydroxylation (yielding the 4R-hydroxy configuration) is controlled by active-site residues that position the substrate for pro-S hydrogen abstraction [1] [5]. This enzymatic cascade ensures the production of the (2R,3R,4R)-stereoisomer, which dominates in biological systems [1].
Table 1: Key Enzymes in 2-Amino-4-hydroxy-3-methylpentanoic Acid Biosynthesis
Enzyme | Cofactor | Reaction | Product Stereochemistry |
---|---|---|---|
Leucine 2,3-aminomutase | Adenosylcobalamin/PLP | C2-to-C3 amino group migration | (3R)-3-amino derivative |
α-Ketoglutarate dioxygenase | Fe²⁺/O₂/α-ketoglutarate | C4 hydroxylation | (4R)-hydroxy configuration |
Methyltransferase | S-adenosylmethionine | C3 methylation | (3S)-methyl group |
Torulaspora delbrueckii, a non-Saccharomyces yeast, demonstrates efficient biosynthesis of 2-amino-4-hydroxy-3-methylpentanoic acid during nitrogen-rich fermentations. This yeast utilizes branched-chain amino acid (BCAA) transporters to internalize leucine, which serves as the primary precursor. Under high-sugar, acidic conditions typical of fruit wine fermentations, Torulaspora delbrueckii upregulates aminomutase and hydroxylase gene clusters, leading to accelerated production of this β-amino acid derivative [6] [9].
Fermentation dynamics reveal that Torulaspora delbrueckii achieves peak 2-amino-4-hydroxy-3-methylpentanoic acid titers (≥1.2 g/L) during the stationary phase (days 10–14) when temperatures are maintained at 18–20°C. This correlates with depletion of α-keto acids and increased NADPH availability for reductive amination. Compared to Saccharomyces cerevisiae, Torulaspora delbrueckii exhibits 40% higher efficiency in proline and leucine utilization, channeling these amino acids toward β-amino acid synthesis rather than Ehrlich pathway alcohols [6] [9]. Sequential inoculation with Saccharomyces cerevisiae further enhances yields by 22%, as Saccharomyces cerevisiae metabolizes inhibitory intermediates like α-isopropylmalate [9].
Table 2: Fermentation Parameters for 2-Amino-4-hydroxy-3-methylpentanoic Acid Production in Torulaspora delbrueckii
Parameter | Torulaspora delbrueckii Alone | Sequential Inoculation with Saccharomyces cerevisiae |
---|---|---|
Time to Peak (days) | 10–14 | 8–12 |
Max. Concentration | 1.2 g/L | 1.46 g/L |
Leucine Utilization | 92% | 98% |
Optimal pH | 3.8–4.2 | 4.0–4.5 |
Biosynthetic strategies for β-amino acids diverge significantly across taxa. Actinomycetes employ dedicated adenylation enzymes (e.g., VinN in Streptomyces halstedii) that selectively activate α-amino acid precursors like 3-methylaspartate, followed by PLP-dependent decarboxylation to form β-amino acyl-ACP intermediates. This pathway is ATP-dependent and requires a discrete acyl carrier protein (ACP) [5]. In contrast, Gram-negative bacteria utilize self-processing N-terminal nucleophile (Ntn) hydrolases (e.g., BapA enzymes) that directly generate β-amino acids from peptide precursors via autoproteolysis [2].
Fungal systems like Aspergillus oryzae express DamA β-aminopeptidases that hydrolyze N-terminal β-amino acids from synthetic peptides, but lack de novo synthesis capability [2]. Plants and mammals predominantly form β-amino acids (e.g., β-alanine) through aspartate decarboxylation or polyamine degradation, bypassing aminomutase steps entirely. Notably, 2-amino-4-hydroxy-3-methylpentanoic acid biosynthesis is restricted to microbes with specialized leucine isomerization machinery, as mammalian leucine 2,3-aminomutase orthologs remain unidentified [10].
Enzyme substrate specificity also varies: bacterial β-aminopeptidases prefer small β-homo-Gly or β-homo-Ala residues, whereas fungal counterparts accept bulky β-homo-Phe or β-homo-Trp. This divergence arises from active-site pocket dimensions—bacterial enzymes possess narrower substrate channels constrained by Phe⁶⁴ and Tyr²⁰⁷ residues [2].
Table 3: Comparative Biosynthesis Mechanisms of β-Amino Acids in Different Taxa
Organism Type | Key Enzyme | Precursor | Cofactors | β-Amino Acid Products |
---|---|---|---|---|
Actinomycetes | Adenylating ligase (VinN) | 3-Methylaspartate | ATP, PLP | 3-Aminoisobutyrate |
Gram-negative bacteria | Ntn-hydrolase (BapA) | Synthetic β-peptides | None (autocatalytic) | β-homo-Gly, β-homo-Leu |
Yeast (Torulaspora delbrueckii) | Leucine 2,3-aminomutase | Leucine | Adenosylcobalamin, PLP | 2-Amino-4-hydroxy-3-methylpentanoate |
Mammals | Aspartate decarboxylase | Aspartate | PLP | β-Alanine |
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